molecular formula C10H10Cl2O3 B14576911 3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate CAS No. 61305-93-9

3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate

Cat. No.: B14576911
CAS No.: 61305-93-9
M. Wt: 249.09 g/mol
InChI Key: CDQURKILVRAYSZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate is an organic compound with a unique structure characterized by the presence of chlorine atoms, a methyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate typically involves the chlorination of a precursor compound, followed by esterification. One common method involves the chlorination of 1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or other biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate
  • 3,5-Dichloro-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl acetic acid
  • 3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene methyl benzoate

Uniqueness

3,5-Dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl propanoate is unique due to its specific substitution pattern and the presence of both chlorine atoms and a propanoate ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

CAS No.

61305-93-9

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

(3,5-dichloro-1-methyl-4-oxocyclohexa-2,5-dien-1-yl) propanoate

InChI

InChI=1S/C10H10Cl2O3/c1-3-8(13)15-10(2)4-6(11)9(14)7(12)5-10/h4-5H,3H2,1-2H3

InChI Key

CDQURKILVRAYSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(C=C(C(=O)C(=C1)Cl)Cl)C

Origin of Product

United States

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